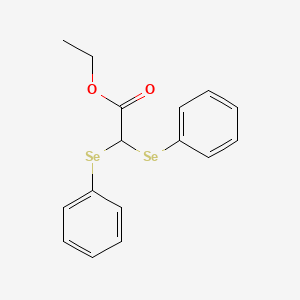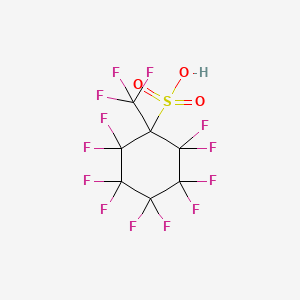
1-Perfluoromethylcyclohexane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Perfluoromethylcyclohexane-1-sulfonic acid is a perfluorinated compound characterized by its high stability and resistance to degradation. This compound is part of the broader class of perfluoroalkyl sulfonic acids, which are known for their persistence in the environment and potential bioaccumulative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Perfluoromethylcyclohexane-1-sulfonic acid typically involves the fluorination of cyclohexane derivatives followed by sulfonation. The process begins with the perfluorination of methylcyclohexane using elemental fluorine or a fluorinating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Perfluoromethylcyclohexane-1-sulfonic acid primarily undergoes substitution reactions due to the presence of the sulfonic acid group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols. The reaction conditions typically include mild temperatures and the presence of a catalyst.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acid derivatives .
Scientific Research Applications
1-Perfluoromethylcyclohexane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its stability and reactivity.
Biology: The compound is studied for its potential effects on biological systems, particularly its bioaccumulative properties and potential toxicity.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of 1-Perfluoromethylcyclohexane-1-sulfonic acid involves its interaction with various molecular targets. The compound’s high electronegativity and stability allow it to interact with proteins and other biomolecules, potentially disrupting normal biological functions. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes through its strong binding affinity to proteins .
Comparison with Similar Compounds
- Perfluorooctane sulfonic acid (PFOS)
- Perfluorobutane sulfonic acid (PFBS)
- Perfluorohexane sulfonic acid (PFHxS)
Comparison: 1-Perfluoromethylcyclohexane-1-sulfonic acid is unique due to its specific structure, which includes a cyclohexane ring. This structural difference imparts distinct chemical properties compared to other perfluoroalkyl sulfonic acids. For instance, its stability and reactivity may differ, making it suitable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
72441-89-5 |
|---|---|
Molecular Formula |
C7HF13O3S |
Molecular Weight |
412.13 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decafluoro-1-(trifluoromethyl)cyclohexane-1-sulfonic acid |
InChI |
InChI=1S/C7HF13O3S/c8-2(9)1(7(18,19)20,24(21,22)23)3(10,11)5(14,15)6(16,17)4(2,12)13/h(H,21,22,23) |
InChI Key |
MNVKTKIHXLQSLM-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


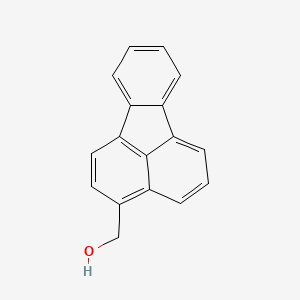

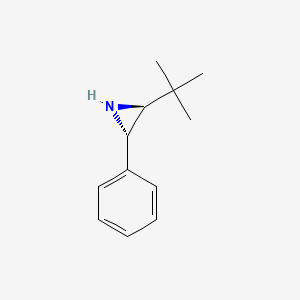
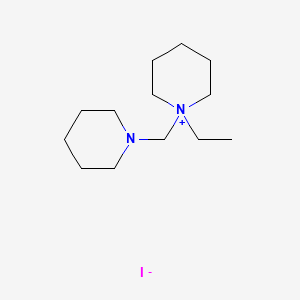


![1-[(Phenylsulfanyl)methyl]-2-naphthol](/img/structure/B14461855.png)
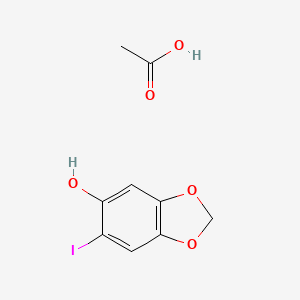

![Methylenebis[difluoro(dimethyl)-lambda~5~-arsane]](/img/structure/B14461870.png)
![3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-)](/img/structure/B14461877.png)
![2-[(2-Chloroethoxy)methyl]thiirane](/img/structure/B14461886.png)
